Dichlorophenylborane
Overview
Description
Dichlorophenylborane, also known as phenylboron dichloride, is an organoboron compound with the chemical formula C6H5BCl2. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in both academic and industrial settings.
Mechanism of Action
Target of Action
Dichlorophenylborane primarily targets silicon (Si) substrates . The compound is used in the formation of direct boron-silicon (B−Si) bonds, which are crucial in the development of next-generation electronic materials .
Mode of Action
The interaction of this compound with its target involves the formation of a direct B−Si bond . This reaction has proven to be a new solvothermal method for the formation of direct B−Si bonds .
Biochemical Pathways
The compound’s ability to form direct b−si bonds suggests it could influence pathways related to the development and function of electronic materials .
Pharmacokinetics
Given its use in the formation of b−si bonds, it’s likely that its bioavailability is influenced by factors such as concentration and the presence of other reactants .
Result of Action
The primary result of this compound’s action is the formation of direct B−Si bonds . This has significant implications for the development of next-generation electronic materials . The compound’s action enables unprecedented electronic behaviors in silicon, making it a promising material for future electronics .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the compound’s reactivity with silicon substrates can be affected by the presence of other reactants and the conditions under which the reaction takes place
Biochemical Analysis
Biochemical Properties
Dichlorophenylborane plays a significant role in various biochemical reactions. It is commonly used as a catalyst in the synthesis of complex organic molecules. For instance, this compound is involved in the enantioselective synthesis of polyketide segments using vinylogous Mukaiyama aldol reactions . It also participates in enantioselective Diels-Alder cycloadditions after reacting with allo-threonine derivatives . The compound interacts with enzymes and proteins, facilitating stereoselective alkylative ring opening of cyclic anhydrides and cross-metathesis reactions of amino derivatives with olefins . These interactions highlight the versatility of this compound in biochemical processes.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to act as a catalyst in the synthesis of antiproliferative macrolides and cell migration inhibitors, such as lactimidomycin . This indicates that this compound can impact cell signaling pathways and gene expression, leading to changes in cellular metabolism and function. The compound’s ability to modulate these pathways underscores its potential in therapeutic applications and biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, this compound’s role in enantioselective synthesis involves binding to specific substrates and facilitating their transformation into desired products
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to consider when conducting experimentsStudies have shown that this compound can maintain its catalytic activity over extended periods, making it a valuable tool in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical reactions. At higher doses, this compound can have toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks. Studies on animal models have provided insights into the threshold effects and toxicity of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in enantioselective synthesis and other biochemical reactions highlights its importance in metabolic processes. Understanding the metabolic pathways involving this compound can provide valuable information for optimizing its use in biochemical research and therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding how this compound exerts its effects on cellular function. Studies have shown that this compound can be efficiently transported to target sites, enhancing its efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorophenylborane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with boron trichloride. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:
C6H5MgBr+BCl3→C6H5BCl2+MgBrCl
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting phenylboronic acid with thionyl chloride. This method is advantageous due to its scalability and relatively mild reaction conditions. The reaction proceeds as follows:
C6H5B(OH)2+SOCl2→C6H5BCl2+SO2+H2O
Chemical Reactions Analysis
Types of Reactions: Dichlorophenylborane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted boranes.
Reduction Reactions: It can be reduced to phenylborane.
Oxidation Reactions: It can be oxidized to phenylboronic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.
Oxidizing Agents: Such as hydrogen peroxide, are used in oxidation reactions.
Major Products:
Substitution Reactions: Substituted boranes.
Reduction Reactions: Phenylborane.
Oxidation Reactions: Phenylboronic acid.
Scientific Research Applications
Dichlorophenylborane is widely used in scientific research due to its versatility. Some of its applications include:
Enantioselective Synthesis: It is employed in the enantioselective synthesis of polyketide segments using vinylogous Mukaiyama aldol reactions.
Diels-Alder Reactions: It is used in enantioselective Diels-Alder cycloadditions after reacting with allo-threonine derivatives.
Ring Opening Reactions: It is involved in the stereoselective alkylative ring opening of cyclic anhydrides.
Cross-Metathesis Reactions: It is used in the cross-metathesis reaction of amino derivatives with olefins.
Comparison with Similar Compounds
Phenylboronic Acid (C6H5B(OH)2): Unlike dichlorophenylborane, phenylboronic acid is commonly used in Suzuki coupling reactions.
Boron Trichloride (BCl3): Boron trichloride is a simpler boron compound that is often used as a starting material for synthesizing other boron-containing compounds.
Phenylborane (C6H5BH2): Phenylborane is a reduced form of this compound and is used in hydroboration reactions.
Uniqueness: this compound is unique due to its dual chlorine substituents, which enhance its reactivity and make it a versatile reagent in organic synthesis. Its ability to act as a catalyst in various enantioselective and stereoselective reactions sets it apart from other boron-containing compounds.
Properties
IUPAC Name |
dichloro(phenyl)borane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2/c8-7(9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQDQONETMHUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236271 | |
Record name | Borane, dichlorophenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-51-8 | |
Record name | Dichlorophenylborane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorophenylborane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Borane, dichlorophenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorophenylborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dichlorophenylborane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLG75RQ9B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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